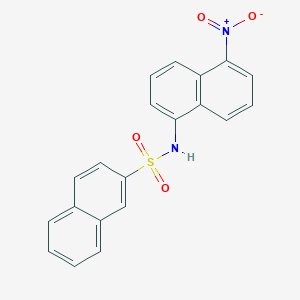
N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide
Vue d'ensemble
Description
N-(3-bromo-4-hydroxy-1-naphthyl)-4-methoxy-3-nitrobenzenesulfonamide, commonly known as BNIT, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BNIT belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry and drug development.
Mécanisme D'action
The mechanism of action of BNIT involves the inhibition of carbonic anhydrase, which is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. This reaction is important in many physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the blood. By inhibiting carbonic anhydrase, BNIT disrupts these processes and can lead to physiological effects such as decreased intraocular pressure and reduced seizure activity.
Biochemical and Physiological Effects:
BNIT has been shown to have several biochemical and physiological effects, including inhibition of carbonic anhydrase, reduction of intraocular pressure, and anticonvulsant activity. In addition, BNIT has been found to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of diseases such as Alzheimer’s and Parkinson’s.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BNIT in lab experiments is its potency as a carbonic anhydrase inhibitor. This allows for the study of the enzyme and its role in physiological processes with greater precision. However, one limitation of using BNIT is its potential toxicity, which can limit its use in certain experiments. In addition, the synthesis of BNIT can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of BNIT. One area of interest is the development of BNIT derivatives with improved potency and selectivity for carbonic anhydrase isoforms. Another area of interest is the investigation of the anti-inflammatory and antioxidant properties of BNIT and its derivatives, which may have potential applications in the treatment of neurodegenerative diseases. Finally, the use of BNIT in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.
Applications De Recherche Scientifique
BNIT has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. Several studies have shown that BNIT exhibits potent inhibitory activity against carbonic anhydrase, an enzyme that is involved in many physiological processes. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and other diseases, and BNIT shows promise as a new class of carbonic anhydrase inhibitors.
Propriétés
IUPAC Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O6S/c1-26-16-7-6-10(8-15(16)20(22)23)27(24,25)19-14-9-13(18)17(21)12-5-3-2-4-11(12)14/h2-9,19,21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZFAJPNBLDDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-hydroxynaphthalen-1-yl)-4-methoxy-3-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4079607.png)
![1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4079609.png)

![N-[1-(4-chlorophenyl)ethyl]-3-(4-fluorophenyl)-3-(2-furyl)-1-propanamine](/img/structure/B4079624.png)
![N-acetyl-N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B4079628.png)
![methyl 2-cycloheptyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B4079644.png)
![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4079649.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4079655.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4079667.png)

![N-[2-(2-ethyl-2-methyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2-fluorobenzyl)acetamide](/img/structure/B4079672.png)

![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4079677.png)
![N-(4-chlorophenyl)-N'-[2-chloro-5-(1-pyrrolidinylsulfonyl)phenyl]urea](/img/structure/B4079685.png)